molecular formula C17H25N7O B2590870 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2324599-08-6

1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B2590870
CAS No.: 2324599-08-6
M. Wt: 343.435
InChI Key: RNGNYGLZHZAAQS-UHFFFAOYSA-N
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Description

1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a piperazine ring, and a pyrazole ring. This compound is of interest due to its potential pharmacological properties and its utility in various scientific research applications.

Scientific Research Applications

1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple steps:

  • Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ester. For example, the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic conditions can yield pyridazine derivatives .

  • Introduction of the Diethylamino Group: : The diethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the diethylamino group.

  • Formation of the Piperazine Ring: : The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by cyclization.

  • Coupling of the Pyridazine and Piperazine Rings: : The pyridazine and piperazine rings can be coupled using a suitable linker, such as an alkyl halide, under basic conditions.

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by reacting hydrazine with an α,β-unsaturated carbonyl compound.

  • Final Coupling: : The final compound is obtained by coupling the pyrazole ring with the pyridazine-piperazine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the pyridazine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[6-(methylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
  • 1-{4-[6-(ethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

Uniqueness

1-{4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of the diethylamino group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it distinct from similar compounds with different substituents, potentially offering different biological activities and applications.

Properties

IUPAC Name

1-[4-[6-(diethylamino)pyridazin-3-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c1-3-21(4-2)15-6-7-16(20-19-15)22-10-12-23(13-11-22)17(25)14-24-9-5-8-18-24/h5-9H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGNYGLZHZAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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